molecular formula C8H7F2NO3 B1517886 3-Amino-4-(difluoromethoxy)benzoic acid CAS No. 1096879-61-6

3-Amino-4-(difluoromethoxy)benzoic acid

Cat. No. B1517886
M. Wt: 203.14 g/mol
InChI Key: MGYAZPUZFPMDPX-UHFFFAOYSA-N
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Description

3-Amino-4-(difluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1096879-61-6 . It has a molecular weight of 203.15 and is typically stored at room temperature . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 3-Amino-4-(difluoromethoxy)benzoic acid is 1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) . The InChI key is MGYAZPUZFPMDPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-4-(difluoromethoxy)benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Novel Fluorescence Probes for Reactive Oxygen Species Detection

Researchers have developed novel fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to selectively and reliably detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes can differentiate hROS from other reactive oxygen species and have been applied to living cells, showcasing their potential in biological and chemical applications (Setsukinai et al., 2003).

Microbial Biosynthesis of 3-Amino-benzoic Acid

A microbial biosynthetic system has been established for de novo production of 3-amino-benzoic acid (3AB) from glucose, using Escherichia coli. Through co-culture engineering, where the biosynthetic pathway is divided between an upstream and a downstream strain, 3AB production was improved 15-fold compared to a mono-culture system. This approach demonstrates the power of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Redox-neutral α-C-H Bond Functionalization

A method for redox-neutral formation of C-P bonds in the α-position of amines has been developed, combining oxidative α-C-H bond functionalization with reductive N-alkylation. This process provides a rapid way to access α-amino phosphine oxides, which are challenging to obtain through classic methods. This novel approach holds promise for expanding the toolkit available for organic synthesis (Das & Seidel, 2013).

Biosynthesis of 3,5-AHBA-derived Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) serves as a precursor for a large group of natural products, including ansamycins and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of the biosynthesis of AHBA-derived natural products, highlighting the compound's significance in the synthesis of biologically active compounds (Kang, Shen, & Bai, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYAZPUZFPMDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(difluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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